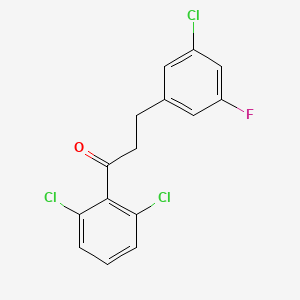

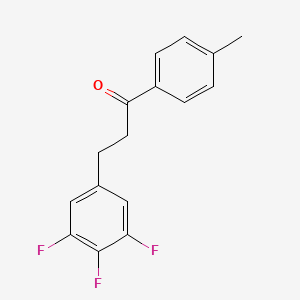

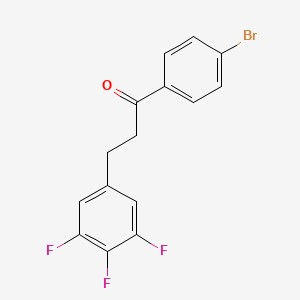

![molecular formula C14H14N2O2 B1327998 2-[(4-乙基苯基)氨基]烟酸 CAS No. 55285-32-0](/img/structure/B1327998.png)

2-[(4-乙基苯基)氨基]烟酸

货号 B1327998

CAS 编号:

55285-32-0

分子量: 242.27 g/mol

InChI 键: IWDDQRJUPZROSB-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of “2-[(4-Ethylphenyl)amino]nicotinic acid” involves the reaction of 2-aminonicotinic acid with 5-methoxysalicylaldehyde . The synthesized compound was characterized using FT-IR, 1 H-NMR, 13 C-NMR, and GC–MS techniques .Molecular Structure Analysis

The crystal structure of “2-[(4-Ethylphenyl)amino]nicotinic acid” was determined . It was observed that alkylation of the phenyl ring with an ethyl group disrupts the planar conformation of the molecule by steric repulsion, resulting in the formation of an acid-pyridine heterosynthon in the crystal .科学研究应用

Application 1: Antibacterial and Antibiofilm Properties

- Summary of Application : Nicotinamide derivatives, including “2-[(4-Ethylphenyl)amino]nicotinic acid”, have been investigated for their antibacterial and antibiofilm properties .

- Methods of Application : These compounds were synthesized and characterized using spectral techniques (IR, 1 H-NMR, 13 C-NMR, and MS). Their antibacterial activity and antibiofilm properties were investigated experimentally .

- Results or Outcomes : One of the derivatives, ND4, was found to be the best inhibitor candidate against Enterococcus faecalis .

Application 2: Synthesis of Hydrazones, Quinazolines, and Schiff Bases

- Summary of Application : Nicotinamide derivatives, including “2-[(4-Ethylphenyl)amino]nicotinic acid”, have been used in the synthesis of hydrazones, quinazolines, and Schiff bases .

- Methods of Application : Suitable aldehydes were combined with four hydrazides (isonicotinic, nicotinic, and 2- or 4-aminobenzoic acid hydrazide) to synthesize these compounds. The reactions were monitored using a chemometric approach .

- Results or Outcomes : The mechanochemical approach was found to be a better choice for the quinazolines, while the solid-state melt reaction was more efficient for derivatives of (iso)nicotinic based hydrazones .

Application 3: Mediating the Biosynthesis of NAD+

- Summary of Application : Nicotinamide mononucleotide (NMN), a naturally occurring biologically active nucleotide, mainly functions via mediating the biosynthesis of NAD+. It has excellent pharmacological activities including anti-aging, treating neurodegenerative diseases, and protecting the heart .

- Methods of Application : The synthesis methods of NMN mainly include two categories: chemical synthesis and biosynthesis. With the development of biocatalyst engineering and synthetic biology strategies, bio-preparation has proven to be efficient, economical, and sustainable methods .

- Results or Outcomes : NMN supplementation effectively increases the level of NAD+. The impact of NMN on the treatment of various diseases is summarized .

Application 4: Dyslipidemic Agent

- Summary of Application : Nicotinic acid at an intake of 1,000 mg or higher is an effective dyslipidemic agent with a broad spectrum of effects, including raising high-density lipoprotein (HDL) cholesterol, reducing low-density lipoprotein (LDL) cholesterol, reducing high lipoprotein(a), and reducing triglycerides .

- Methods of Application : Excess niacin is not stored in the body; therefore niacin must be ingested daily. It can come from nicotinic acid or nicotinamide. It can also come from the biological conversion of the amino acid tryptophan to nicotinic acid, but only if intake of protein is at a sufficiently high level .

Application 5: Trigonelline and Related Nicotinic Acid Metabolites

- Summary of Application : Trigonelline and related nicotinic acid metabolites have been found to have roles in planta and in human health . High concentrations of trigonelline are found in seeds of coffee, and some members of the Fabaceae, while trace amounts occur in many other species .

- Methods of Application : Nicotinic acid, a precursor of the secondary pyridine metabolites, is derived from pyridine nucleotides. In planta, pyridine nucleotide biosynthesis de novo is initiated from aspartic acid .

- Results or Outcomes : The potential in planta roles of trigonelline, including detoxification, nyctinasty and host selection are discussed. Coffee beverage is the major food containing trigonelline and some vegetables also contain trigonelline .

Application 6: Synthesis of 2-Anilino Nicotinic Acids Derivatives

- Summary of Application : An environmentally friendly, solvent- and catalyst-free synthesis of 2-anilino nicotinic acids derivatives has been reported . These products were screened for inhibition of COX-1 and COX-2 by molecular docking and dynamic studies .

- Methods of Application : This operationally simple and green procedure was applied to a selection of primary aromatic amines giving rise to 23 derivatives of 2-anilino nicotinic acids in a very short reaction time (15–120 min) with good to excellent yield .

- Results or Outcomes : In silico studies revealed that among these derivatives, the structure 10 bearing meta-chlorine substitutions could act as COX-1 and COX-2 inhibitors . These results can be used in designing important lead compounds for further development as potential anti-inflammatory drugs .

安全和危害

属性

IUPAC Name |

2-(4-ethylanilino)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-2-10-5-7-11(8-6-10)16-13-12(14(17)18)4-3-9-15-13/h3-9H,2H2,1H3,(H,15,16)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWDDQRJUPZROSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC2=C(C=CC=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649737 |

Source

|

| Record name | 2-(4-Ethylanilino)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Ethylphenyl)amino]nicotinic acid | |

CAS RN |

55285-32-0 |

Source

|

| Record name | 2-(4-Ethylanilino)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看